molecular formula C12H17N3O B7513681 (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone

(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone

Cat. No. B7513681
M. Wt: 219.28 g/mol
InChI Key: QNLZZDPTACJHCF-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, also known as MDP-2-P, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act as a dopamine transporter (DAT) inhibitor. This means that it can bind to and block the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. As a result, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can increase the levels of dopamine in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperactivity, and stereotypy in rodents. It has also been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain. These effects suggest that (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Advantages and Limitations for Lab Experiments

The advantages of using (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to increase the levels of dopamine and other neurotransmitters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research on (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can be achieved through a multistep process that involves the reaction of 2,5-dimethylpyrazine with 4-methylpiperidin-1-amine in the presence of a suitable reagent. The resulting product is then subjected to further chemical reactions, including oxidation and reduction, to yield (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been used in scientific research for various purposes, including as a precursor in the synthesis of other chemical compounds, as a reagent in organic synthesis, and as a starting material for the development of new drugs.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-3-5-15(6-4-9)12(16)11-8-13-10(2)7-14-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZZDPTACJHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone

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